molecular formula C18H22N8 B2992773 N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethylpyrimidin-4-amine CAS No. 2201505-48-6

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethylpyrimidin-4-amine

Cat. No.: B2992773
CAS No.: 2201505-48-6
M. Wt: 350.43
InChI Key: FZNBQCPAJMCDKX-UHFFFAOYSA-N
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Description

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethylpyrimidin-4-amine is a heterocyclic compound featuring a triazolopyridazine core fused with an azetidine ring and substituted pyrimidinamine. Its molecular formula is C₁₈H₂₂N₈O, with a molecular weight of 366.4 g/mol (CAS: 2198573-05-4) . The structure includes a cyclobutyl group at the 3-position of the triazolo ring and a dimethylpyrimidin-4-amine moiety attached to the azetidine substituent.

Properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8/c1-12-19-9-8-15(20-12)24(2)14-10-25(11-14)17-7-6-16-21-22-18(26(16)23-17)13-4-3-5-13/h6-9,13-14H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNBQCPAJMCDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethylpyrimidin-4-amine is a complex organic compound characterized by its unique molecular structure. The compound belongs to the class of fused heterocycles and contains multiple functional groups that may contribute to its biological activity. Understanding the biological activity of this compound can provide insights into its potential applications in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C17H19N7, with a molecular weight of approximately 354.385 Da. It features several interconnected rings that enhance its potential biological activity.

Property Value
Molecular FormulaC17H19N7
Molecular Weight354.385 Da
Melting Point188–189 °C
StructureComplex heterocyclic

Biological Activity

Research indicates that compounds related to the 1,2,4-triazolo[4,3-b]pyridazine scaffold exhibit significant biological activities. These include:

  • Anticancer Activity : Compounds similar to this compound have shown promising results against various cancer cell lines. For instance, a study evaluated related triazolo-pyridazine derivatives for their inhibitory activity against c-Met kinase and found significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines with IC50 values ranging from 1.06 to 2.73 μM .
  • Kinase Inhibition : The compound's structural components suggest potential inhibitory effects on kinases like c-Met. In vitro studies have demonstrated that certain derivatives exhibit IC50 values comparable to established inhibitors such as Foretinib .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves apoptosis induction and cell cycle arrest in cancer cells. For example, compound 12e from related studies was shown to induce late apoptosis in A549 cells and arrest them in the G0/G1 phase of the cell cycle .

Study on Triazolo-Pyridazine Derivatives

A comprehensive study synthesized various triazolo-pyridazine derivatives and evaluated their biological activities. Among them:

  • Compound 12e exhibited significant cytotoxicity with an IC50 of 1.06 ± 0.16 μM against A549 cells.
  • The structure–activity relationship (SAR) analysis indicated that specific functional groups significantly influenced cytotoxicity .

Comparative Analysis

To better understand the biological activity of this compound compared to other compounds:

Compound IC50 (μM) Activity
Compound 12e1.06Significant cytotoxicity
Foretinib0.019Positive control for kinase inhibition
Compound with similar scaffoldVariesModerate cytotoxicity

Comparison with Similar Compounds

Triazolopyridazine Derivatives

  • N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (3) : Shares the triazolopyridazine core but substitutes the azetidine group with a 4-chlorophenethyl chain. This compound was synthesized via nucleophilic aromatic substitution (SNAr) in 72% yield and has a higher melting point (223–227°C ) compared to cyclobutyl analogs, likely due to increased aromaticity .
  • Its synthesis follows a similar SNAr protocol, yielding 72% .

Quinazoline Derivatives

  • 6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine (7n): Replaces the triazolopyridazine core with a quinazoline system. While structurally distinct, it shares the pyridinyl-amine substituent pattern. Synthesized in 79.8% yield with ESI-MS m/z 342.1 [M + H]⁺, this compound highlights the versatility of fused heterocycles in medicinal chemistry .

Substituent Effects

  • Cyclobutyl vs.
  • Azetidine vs. Simple Amines : The azetidine ring confers conformational rigidity, which may enhance target selectivity compared to flexible alkylamine chains in compounds like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () .

Key Observations :

  • Triazolopyridazine derivatives are typically synthesized via SNAr reactions under basic conditions (e.g., K₂CO₃ in DMF), achieving yields >70% .
  • Copper-mediated methods () show lower yields (17.9% ), suggesting SNAr is more efficient for triazolopyridazines .

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